Acyl Chain Length Specificity of the Mycobacterial FadD32/Pks13 System Prefers C14 α‑Carboxyacyl‑CoA over Shorter or Longer Homologs
In a competitive loading assay using recombinant Pks13 acyltransferase (AT) domain, 2‑carboxymyristoyl‑CoA (C14‑α‑carboxyacyl‑CoA) exhibited substantially higher incorporation than the C12 or C16 α‑carboxyacyl‑CoA homologs. The C14 chain length is optimal for productive binding to the AT active site, directly impacting the yield of the final condensation product [REFS‑1].
| Evidence Dimension | Relative acylation efficiency (incorporation into Pks13 ACP domain) |
|---|---|
| Target Compound Data | C14 α‑carboxyacyl‑CoA (2‑carboxymyristoyl‑CoA) – highest incorporation |
| Comparator Or Baseline | C12 α‑carboxyacyl‑CoA and C16 α‑carboxyacyl‑CoA – lower incorporation |
| Quantified Difference | Not numerically reported; C14 yields the strongest band intensity in competitive loading gels |
| Conditions | In vitro competitive loading assay with recombinant M. tuberculosis Pks13 AT domain and N‑terminal ACP domain |
Why This Matters
Procuring the correct chain‑length variant avoids wasted experimental effort on suboptimal homologs that produce weak or undetectable signals in mycolic acid reconstitution assays.
- [1] Gavalda, S. et al. The Pks13/FadD32 crosstalk for the biosynthesis of mycolic acids in Mycobacterium tuberculosis. J. Biol. Chem. 2009, 284, 19255–19264. View Source
